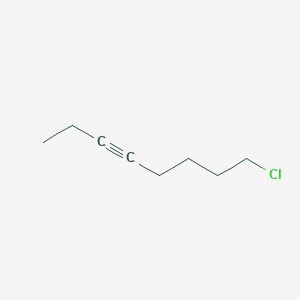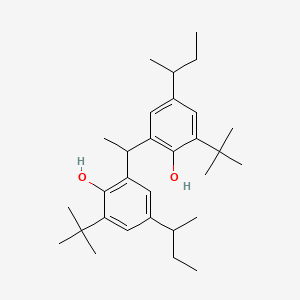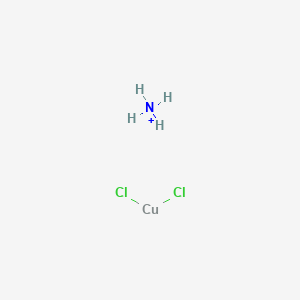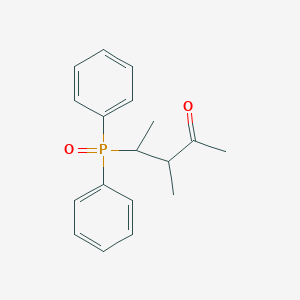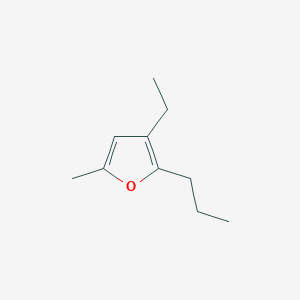
Methyl 2-(cyclohexyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclohexyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexyloxy group attached to a propanoate backbone, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(cyclohexyloxy)propanoate can be synthesized through the esterification of 2-(cyclohexyloxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 2-(cyclohexyloxy)propanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclohexyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(cyclohexyloxy)propanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets can vary based on the specific application and context .
Comparación Con Compuestos Similares
Methyl propanoate: A simpler ester with a similar backbone but lacking the cyclohexyloxy group.
Ethyl propanoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl butanoate: An ester with a longer carbon chain but similar functional groups.
Uniqueness: Methyl 2-(cyclohexyloxy)propanoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties compared to simpler esters.
Propiedades
Número CAS |
65275-60-7 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 2-cyclohexyloxypropanoate |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
GWHCCYYBNYQFRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


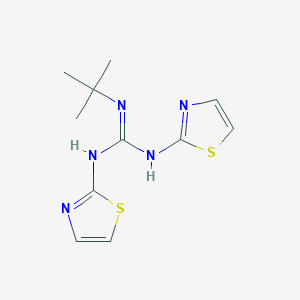
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
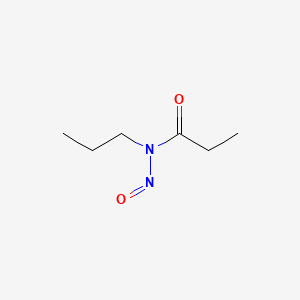
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)


![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
